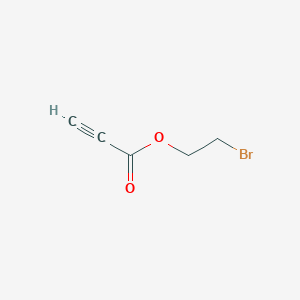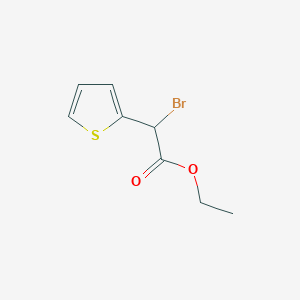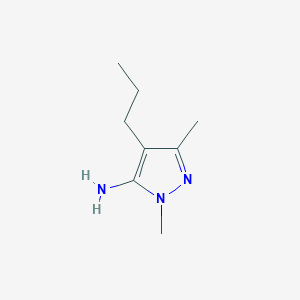![molecular formula C11H19N B15275684 10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane](/img/structure/B15275684.png)
10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10-Dimethyl-4-azatricyclo[5210,1,5]decane is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule under specific conditions to form the tricyclic structure. The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require elevated temperatures to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications, such as drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
10,10-Dimethyl-4-acetyl-tricyclo[5.2.1.0(1,5)]decane: This compound shares a similar tricyclic structure but differs in its functional groups.
8,8-Dimethyloctahydro-3a,6-methanoindole: Another compound with a related structure, used in different chemical applications.
Uniqueness
10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane is unique due to its specific tricyclic structure and the presence of the azatricyclo moiety. This structural uniqueness contributes to its stability and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19N |
|---|---|
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
10,10-dimethyl-4-azatricyclo[5.2.1.01,5]decane |
InChI |
InChI=1S/C11H19N/c1-10(2)8-3-4-11(10)5-6-12-9(11)7-8/h8-9,12H,3-7H2,1-2H3 |
Clé InChI |
URTCDLUSLYIOHE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC13CCNC3C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


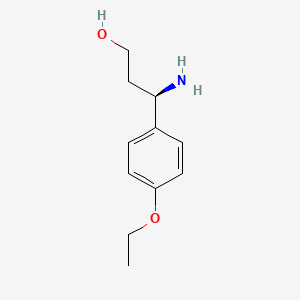
![2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)
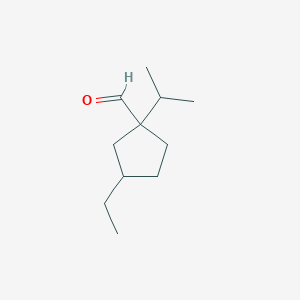
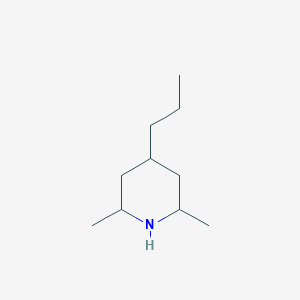

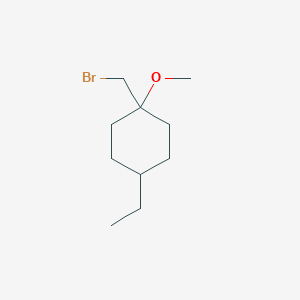
![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)
![1-[(2-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B15275654.png)
